molecular formula C31H30FN7O B607711 1-[4-[6-[6-[2-(3-氟苯基)吡咯烷-1-基]咪唑并[1,2-b]哒嗪-3-基]吡啶-2-基]吡啶-2-基]哌啶-4-醇 CAS No. 1196546-33-4

1-[4-[6-[6-[2-(3-氟苯基)吡咯烷-1-基]咪唑并[1,2-b]哒嗪-3-基]吡啶-2-基]吡啶-2-基]哌啶-4-醇

货号 B607711
CAS 编号: 1196546-33-4
分子量: 535.63
InChI 键: BLGCSOKKBWHJMB-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-8525 is a potent and selective pan-TRK inhibitor. GNE-8525 demonstrated potent antiproliferation activity with IC50 = 0.003 μM. In a tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days in rats. Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer types. In particular, several chromosomal rearrangements involving TRKA have been reported in colorectal, papillary thyroid, glioblastoma, melanoma, and lung tissue that are believed to be the key oncogenic driver in these tumors.

科学研究应用

抗病毒活性

研究表明,咪唑并[1,2-b]哒嗪衍生物(与所讨论化合物密切相关的化合物)具有潜在的抗病毒特性。例如,Enguehard-Gueiffier 等人(2013 年)发现咪唑并[1,2-a]吡啶和咪唑并[1,2-b]哒嗪的某些联苯衍生物对牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV) 的复制表现出抑制特性 (Enguehard-Gueiffier 等,2013 年)

抗结核特性

类似于主题化合物的咪唑并[1,2-a]吡啶衍生物在抗结核活性方面显示出前景。Abhale 等人(2016 年)合成了一系列咪唑并[1,2-a]吡啶衍生物,并针对它们对结核分枝杆菌进行了测试,结果表明某些取代基显着增强了抗结核活性 (Abhale 等,2016 年)

强心剂潜力

一种相关的化合物,咪唑并[1,2-a]吡啶,已被确定为磷酸二酯酶 III 的一种有效且选择性抑制剂和正性肌力药,表明其具有潜在的强心剂应用。Yamanaka 等人(1991 年)重点介绍了几种咪唑并[1,2-a]吡啶基衍生物的合成和正性肌力活性,表明它们对充血性心力衰竭具有治疗潜力 (Yamanaka 等,1991 年)

抗菌活性

已合成并测试了含有咪唑并[1,2-a]吡啶部分的化合物(类似于所讨论的化合物)的抗菌活性。Shah 等人(2008 年)报道了含有咪唑并[1,2-a]吡啶的新型吡唑啉衍生物的合成及其潜在的抗菌特性 (Shah 等,2008 年)

属性

CAS 编号

1196546-33-4

产品名称

1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol

分子式

C31H30FN7O

分子量

535.63

IUPAC 名称

(R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol

InChI

InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2/t27-/m1/s1

InChI 键

BLGCSOKKBWHJMB-HHHXNRCGSA-N

SMILES

OC1CCN(C2=NC=CC(C3=NC(C4=CN=C5C=CC(N6[C@@H](C7=CC=CC(F)=C7)CCC6)=NN54)=CC=C3)=C2)CC1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GNF-8625;  GNF 8625;  GNF8625.

产品来源

United States

Synthesis routes and methods

Procedure details

In step 16-4, potassium fluoride (10 g, 175 mmol) and 4-hydroxypiperidine (10.6 g, 105 mmol) were added to a solution of crude (R)-3-(2′-fluoro-2,4′-bipyridin-6-yl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (16-3) (16.1 g, 35 mmol) in DMSO (100 mL). The mixture was heated overnight to 120° C. (approx. 14 hours). The mixture was filtered through a celite pad and rinsed with EtOAc (1 L). The filtrate was washed with brine, dried over Na2SO4, filtered and concentrated to give a dark oil. The mixture was purified by column chromatography (silica gel, CH2Cl2/CH3OH, gradient 5% to 15%) to yield (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-2,4′-bipyridin-2′-yl)piperidin-4-ol (16-4) which was crashed out from CH2Cl2, filtered and dried under high vacuum. 1H NMR (400 MHz, DMSO, ppm): δ 8.30 (s, 1H), 8.22 (d, 1H, J=5.2 Hz), 8.10-8.24 (bs, 1H), 7.90-7.98 (m, 2H), 7.76-7.86 (bs, 1H), 7.52 (s, 1H), 7.40 (q, 1H, J=7.4 Hz), 7.34 (d, 1H, J=5.2 Hz), 7.04 (t, 1H, J=8 Hz), 6.80-6.94 (bs, 1H), 5.19 (d, 1H, J=8 Hz), 4.71 (d, 1H, J=4 Hz), 4.10-4.18 (m, 2H), 3.93-4.06 (m, 1H), 3.65-3.75 (m, 2H), 3.10-3.20 (m, 2H), 1.98-2.10 (m, 2H), 1.78-1.92 (m, 3H), LC/MS: 536.2 (M+H+), 1.34-1.45 (m, 2H). 13C NMR (400 MHz, DMSO, ppm): 163.53, 161.11, 159.53, 153.95, 151.76, 148.27 (d, J=34.7 Hz), 147.69, 147.10 (d, J=25.6 Hz), 146.92, 137.61, 133.14 (d, J=23.2 Hz), 130.34 (d, J=32.4 Hz), 126.54, 126.04, 121.56, 119.26, 118.75, 113.40 (d, J=83.6 Hz), 112.41 (d, J=86.0), 110.26, 109.86, 103.75, 66.34, 61.24, 48.37, 42.72, 35.12, 33.71, 22.65.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
(R)-3-(2′-fluoro-2,4′-bipyridin-6-yl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine
Quantity
16.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。